molecular formula C17H20N2O4 B5250499 4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine

4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine

Cat. No.: B5250499
M. Wt: 316.35 g/mol
InChI Key: DKAIYVQMFVYUHQ-UHFFFAOYSA-N
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Description

4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine is a complex organic compound characterized by the presence of a nitro group, a xanthene core, and a morpholine ring

Properties

IUPAC Name

4-(5-nitro-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-19(21)15-6-3-4-13-12-14-5-1-2-7-17(14,23-16(13)15)18-8-10-22-11-9-18/h3-4,6,12H,1-2,5,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAIYVQMFVYUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=CC3=C(O2)C(=CC=C3)[N+](=O)[O-])C1)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine typically involves multi-step organic reactions. One common method includes the nitration of a xanthene derivative followed by the introduction of a morpholine ring through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the morpholine ring.

Scientific Research Applications

4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)piperidine
  • 4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)pyrrolidine

Uniqueness

Compared to similar compounds, 4-(5-nitro-2,3,4,4a-tetrahydro-1H-xanthen-4a-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.

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